N-(3-acetamido-5-hydroxyphenyl)acetamide
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Overview
Description
N-(3-acetamido-5-hydroxyphenyl)acetamide is an organic compound with a molecular formula of C10H12N2O3 It is a derivative of acetamide and is characterized by the presence of both acetamido and hydroxy functional groups on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-acetamido-5-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with N-(3-hydroxyphenyl)acetamide . This reaction typically occurs under controlled conditions, such as a temperature of 70°C, and is facilitated by free-radical polymerization.
Industrial Production Methods
Industrial production of this compound often involves multi-step procedures. For instance, the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes can be used to produce this compound . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamido-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The oxidation of this compound can be achieved using reagents such as CuO, I2, and pyridine.
Substitution: Substitution reactions can be facilitated by various catalysts and solvents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-(3-acetamido-5-carboxyfuran) and other nitrogen-containing polymers .
Scientific Research Applications
N-(3-acetamido-5-hydroxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetamido-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by blocking their active sites, thereby affecting various biochemical processes . The compound’s bioactivity is often modulated by glucosylation, which can rapidly neutralize its effects .
Comparison with Similar Compounds
N-(3-acetamido-5-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)acetamide: This compound has similar functional groups but differs in the position of the hydroxy group on the phenyl ring.
N-(4-hydroxyphenyl)acetamide:
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(3-acetamido-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)11-8-3-9(12-7(2)14)5-10(15)4-8/h3-5,15H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
UAEDDAYJXZSAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)O)NC(=O)C |
Origin of Product |
United States |
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